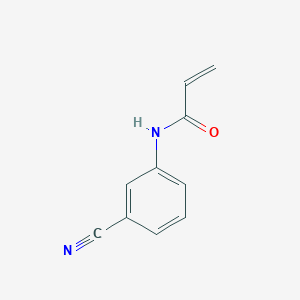

N-(3-cyanophenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-10(13)12-9-5-3-4-8(6-9)7-11/h2-6H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYMCPCNRNNCPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the Acrylamide/cinnamide Chemical Class in Medicinal Chemistry

The acrylamide (B121943) and cinnamide scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with a wide range of biological activities. nih.gov The acrylamide moiety, in particular, is a key feature in several FDA-approved drugs, including kinase inhibitors like Ibrutinib and Afatinib, and histone deacetylase (HDAC) inhibitors such as Panobinostat and Belinostat. ekb.eg

The significance of the acrylamide group often lies in its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target enzymes. nih.gov This covalent modification can lead to irreversible inhibition, which offers the advantage of a prolonged duration of action. nih.gov The incorporation of an acrylamide functional group has also been shown to improve important drug-like properties, such as solubility and membrane permeability. nih.gov Acrylamide derivatives have demonstrated a vast array of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and antidiabetic activities. ekb.eg

Similarly, the cinnamamide (B152044) scaffold, which features a phenyl group attached to the acrylamide backbone, is prevalent in numerous natural products and synthetic compounds with therapeutic potential. nih.govcngb.org The structure allows for various molecular interactions, including hydrophobic, dipolar, and hydrogen bonding with biological targets. cngb.org This versatility has led to the development of cinnamamide derivatives with anticonvulsant, antidepressant, neuroprotective, analgesic, and anti-inflammatory properties. cngb.org Research has shown that these derivatives can interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes. cngb.org

Contextualizing Cyano Substituted Anilides Within Amide Chemistry

N-(3-cyanophenyl)prop-2-enamide is an anilide, a class of amides derived from aniline (B41778). The anilide moiety is a common structural feature in many pharmaceuticals and agrochemicals. The properties of anilides can be significantly modulated by substituents on the phenyl ring.

The presence of a cyano (-C≡N) group on the phenyl ring, as in this compound, is particularly noteworthy. The cyano group is a potent electron-withdrawing group, which can influence the electronic properties of the entire molecule. documentsdelivered.com This electronic effect can impact the reactivity of the amide bond and the adjacent acrylamide (B121943) system. For instance, studies on N-cyano amides have shown that the cyano group can reduce the double-bond character of the amide bond, potentially facilitating reactions like transamidation under mild conditions. researchgate.netnih.gov The synthesis of such substituted anilines and their derivatives is an active area of research, with methods being developed to create these structures efficiently. nih.gov

Significance and Current Research Trajectories for N 3 Cyanophenyl Prop 2 Enamide and Analogues

Strategies for the Synthesis of this compound

The construction of this compound can be achieved through several primary disconnection approaches, including carbon-carbon bond formation to build the propenamide backbone and carbon-nitrogen bond formation to install the amide linkage. The choice of strategy often depends on the availability of starting materials, desired scale, and required stereochemical purity.

Heck Reaction-Based Approaches

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between unsaturated halides (or triflates) and alkenes. organic-chemistry.orgyoutube.com For the synthesis of this compound, this can be envisioned in two ways:

Coupling of an aryl halide with acrylamide: 3-Iodo- or 3-bromobenzonitrile (B1265711) can be coupled with acrylamide in the presence of a palladium catalyst and a base.

Coupling of 3-aminobenzonitrile (B145674) with a vinyl halide: While less common, a vinyl halide like 3-bromopropenamide could be coupled with an organometallic derivative of 3-aminobenzonitrile.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. libretexts.org This final step is crucial as it dictates the stereochemistry of the newly formed double bond, generally yielding the trans or (E)-isomer with high selectivity. organic-chemistry.org

Table 1: Representative Catalytic Systems for Heck Reactions

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | Et₃N (Triethylamine) | DMF or Acetonitrile | 80-120 |

| PdCl₂(PPh₃)₂ | None (pre-formed complex) | NaOAc (Sodium Acetate) | DMA (Dimethylacetamide) | 100-140 |

| Pd/C | None | K₂CO₃ (Potassium Carbonate) | Water or DMF/Water | 80-100 |

This table presents generalized conditions for Heck reactions applicable to the synthesis of cinnamide-type structures.

Condensation Reactions in Cinnamide Derivative Synthesis

Condensation reactions provide a classical and cost-effective route to cinnamic acid derivatives. sci-hub.se These methods typically involve the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group. For this compound, the key intermediate, 3-cyanocinnamic acid, or its derivatives can be synthesized via:

Knoevenagel Condensation: Reacting 3-cyanobenzaldehyde (B1676564) with malonic acid or its half-esters in the presence of a basic catalyst (like pyridine (B92270) or piperidine) yields 3-cyanocinnamic acid. This acid can then be converted to the target amide.

Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aromatic aldehyde (3-cyanobenzaldehyde) with a ketone, ester, or amide possessing α-hydrogens. sci-hub.se Direct condensation with an N-acetylated amine is less common, so the typical route involves synthesizing a cinnamic ester (e.g., from 3-cyanobenzaldehyde and ethyl acetate) followed by amidation.

These reactions are valuable for large-scale production due to the use of inexpensive reagents. sci-hub.se

N-Acylation Protocols for Amide Bond Formation

The most direct method for synthesizing this compound is the formation of the amide bond between 3-aminobenzonitrile and an activated derivative of acrylic acid. beilstein-journals.org This N-acylation is a cornerstone of organic synthesis.

Common strategies include:

Reaction with Acryloyl Chloride: 3-aminobenzonitrile is treated with acryloyl chloride, often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. This is a highly efficient and rapid method. ashdin.com

Peptide Coupling Reagents: Acrylic acid can be coupled directly with 3-aminobenzonitrile using a variety of coupling agents that activate the carboxylic acid. This approach avoids the need to handle the often unstable acryloyl chloride.

Table 2: Common Coupling Reagents for N-Acylation

| Coupling Agent | Additive | Base | Solvent |

|---|---|---|---|

| EDC (EDCI) | HOBt or HOAt | DIPEA or Et₃N | DCM or DMF |

| HATU | None | DIPEA or 2,4,6-Collidine | DMF or Acetonitrile |

| Isobutyl Chloroformate | N-Methylmorpholine (NMM) | NMM | THF or Water |

This table summarizes common reagents used for the direct amidation of carboxylic acids with amines, a process applicable to the synthesis of this compound from acrylic acid and 3-aminobenzonitrile. beilstein-journals.orgjst.go.jp

Stereoselective Synthesis and Isomer Control in this compound Production

The prop-2-enamide moiety can exist as either (E) or (Z) geometric isomers. For many applications, control over this stereochemistry is critical.

Methods for Achieving (E)-Isomer Selectivity

The (E)-isomer, where the aryl and carbonyl groups are on opposite sides of the double bond, is typically the more thermodynamically stable and desired isomer.

The Heck Reaction: As previously mentioned, the syn-addition of the palladium-aryl complex to the alkene followed by syn-β-hydride elimination inherently leads to the formation of the (E)-isomer as the major product. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) Reaction: This is a powerful and widely used olefination reaction that strongly favors the formation of (E)-alkenes. The reaction involves a stabilized phosphonate (B1237965) ylide reacting with an aldehyde. For this synthesis, the ylide would be generated from diethyl (carbamoylmethyl)phosphonate (or a related derivative), which would then react with 3-cyanobenzaldehyde to yield the (E)-N-(3-cyanophenyl)prop-2-enamide. The high (E)-selectivity is attributed to the stereochemical course of the elimination of the phosphate (B84403) byproduct from the betaine (B1666868) intermediate. researchgate.net

Wittig Reaction: While the classic Wittig reaction can provide mixtures of isomers, the use of stabilized ylides (those with an adjacent electron-withdrawing group like a carbonyl) reacts with aldehydes to preferentially form the (E)-alkene.

Catalytic Systems in the Synthesis of this compound Analogues

The synthesis of analogues of this compound often employs a diverse range of catalytic systems to facilitate key bond-forming steps and introduce molecular diversity.

Palladium-based catalysts are preeminent, especially for cross-coupling reactions. capes.gov.br Systems involving Pd(OAc)₂, PdCl₂, and pre-formed complexes with phosphine (B1218219) ligands like PPh₃, PCy₃, or bidentate ligands such as dppf are common. organic-chemistry.orgcapes.gov.br The choice of ligand can significantly influence catalyst stability, activity, and selectivity. For instance, bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active Pd(0) species. capes.gov.br

In addition to palladium, other transition metals are used:

Copper Catalysis: Copper-based catalysts, such as Cu(OAc)₂, can be used in Ullmann-type couplings or as co-catalysts in certain cross-coupling reactions. capes.gov.br

Rhodium and Ruthenium Catalysis: These metals are often employed in C-H activation/functionalization reactions, providing alternative routes to build the core structure by directly functionalizing a C-H bond on the aniline (B41778) or benzene (B151609) ring.

Cerium Catalysis: Cerium oxide (CeO₂) has been reported as a reusable catalyst for the esterification and amidation of cinnamic acids under solvent-free conditions, representing a green chemistry approach. beilstein-journals.org

The development of phosphine-free catalytic systems, such as those using N-heterocyclic carbenes (NHCs) as ligands or palladium nanoparticles, is an active area of research aimed at creating more robust, recoverable, and often more active catalysts. organic-chemistry.org

Investigation of Novel Synthetic Routes (e.g., Weinreb Amide-Type Horner–Wadsworth–Emmons Reactions)

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes, particularly α,β-unsaturated carbonyl compounds, with a strong preference for the (E)-isomer. wikipedia.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org A modern and highly effective variant of this process is the Weinreb amide-type HWE reaction. tus.ac.jp

This modified HWE reaction utilizes a phosphonate reagent that incorporates a Weinreb amide (N-methoxy-N-methylamide) functionality. The reaction of this reagent with an aldehyde, such as 3-cyanobenzaldehyde, would directly lead to an α,β-unsaturated Weinreb amide. This intermediate is exceptionally valuable as it can be easily and chemoselectively converted to other functionalities.

A key advantage of a recently developed Weinreb amide-type HWE protocol is the ability to isolate the reactive magnesium phosphonoenolate intermediate. tus.ac.jp This intermediate has been shown to be exceptionally stable, capable of being stored for extended periods without degradation, which is a significant advancement for the practicality and scalability of the reaction. tus.ac.jp The subsequent reaction proceeds with high (E)-selectivity across a broad range of aromatic and aliphatic aldehydes. tus.ac.jp

The table below outlines the effects of different reaction conditions on a model Weinreb amide-type HWE reaction, demonstrating the tunability of the process to optimize yield and selectivity.

| Parameter | Condition A | Condition B | Condition C | Observation |

|---|---|---|---|---|

| Base | iPrMgCl | LHMDS | NaH | The choice of base and its counterion significantly affects (E/Z) selectivity. nih.gov |

| Solvent | THF | DCM | Toluene | Solvent choice can influence reaction rates and the solubility of intermediates. |

| Temperature | -78 °C to RT | 0 °C to RT | Room Temperature | Lower temperatures often enhance stereoselectivity in HWE reactions. nih.gov |

Considerations for Synthetic Efficiency and Scalability in Research Applications

When selecting a synthetic route for research applications, efficiency and scalability are paramount. The methodologies described for preparing this compound each present distinct advantages and challenges in this regard.

Palladium-catalyzed cross-coupling reactions are well-established in industrial settings, demonstrating their inherent scalability. nih.govresearchgate.net The efficiency of these reactions is often high, with well-defined catalysts allowing for low catalyst loadings (often in the mol% or even ppm range for highly active systems). acs.org However, the cost of palladium and specialized phosphine ligands can be a significant factor. Furthermore, the removal of residual palladium from the final product is a critical consideration, especially in pharmaceutical contexts. nih.govresearchgate.net

The Horner–Wadsworth–Emmons reaction offers considerable advantages in terms of scalability. researchgate.net The byproducts (dialkyl phosphates) are water-soluble, facilitating straightforward purification via simple aqueous washes. wikipedia.org The development of protocols using stable, isolable intermediates further enhances the method's practicality for larger-scale synthesis. tus.ac.jp The use of inexpensive starting materials and the potential for chromatographic-free purification make the HWE reaction an economically attractive option. researchgate.net

Organocatalysis using N-Heterocyclic Carbenes represents a metal-free approach, which eliminates concerns about heavy metal contamination. NHC-catalyzed reactions often proceed under mild conditions with low catalyst loadings. acs.org However, the cost and availability of some chiral or highly specialized NHC catalysts may be a limitation. The efficiency can be very high, but scalability may require careful optimization of reaction conditions to maintain yield and selectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR analyses are critical for confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely available in public literature, a theoretical analysis based on its structure allows for the prediction of the expected signals.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the vinylic protons of the prop-2-enamide group, the aromatic protons of the 3-cyanophenyl ring, and the amide proton. The vinylic protons would likely appear as a complex multiplet system due to geminal and cis/trans couplings. The aromatic protons would present as a set of multiplets in the downfield region of the spectrum, with their splitting patterns dictated by their positions relative to the cyano and amide substituents. The amide proton (N-H) would typically be observed as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Amide N-H | Variable (Broad s) | s (br) | - |

| Aromatic C-H | ~7.5 - 8.2 | m | - |

| Vinylic C-H | ~5.8 - 6.5 | m | - |

Note: This table represents predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show a signal for the carbonyl carbon of the amide group in the highly deshielded region. The carbons of the aromatic ring would appear in the typical aromatic region, with the carbon attached to the cyano group and the carbon bearing the amide substituent showing distinct chemical shifts. The cyano carbon itself would also have a characteristic chemical shift. The two vinylic carbons of the prop-2-enamide moiety would be observed in the olefinic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~165 |

| Aromatic C | ~110 - 140 |

| Cyano C≡N | ~118 |

| Vinylic C=C | ~125 - 135 |

Note: This table represents predicted values based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Vibrational and Electronic Spectroscopy for Molecular Fingerprinting

Vibrational and electronic spectroscopy techniques provide valuable information about the functional groups present in a molecule and its electronic properties, serving as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

A prominent absorption would be the N-H stretching vibration of the secondary amide. The C=O stretching of the amide group (Amide I band) would also be a strong and characteristic peak. The C=C stretching of the vinyl group and the aromatic ring would be visible, as would the characteristic sharp stretching vibration of the cyano (C≡N) group. The C-H stretching vibrations of the aromatic and vinylic protons would also be present.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300 |

| C-H (Aromatic/Vinylic) | Stretching | ~3100-3000 |

| C≡N (Cyano) | Stretching | ~2230 |

| C=O (Amide I) | Stretching | ~1670 |

| C=C (Alkene/Aromatic) | Stretching | ~1640-1580 |

| N-H (Amide II) | Bending | ~1540 |

Note: This table represents predicted values. Actual experimental values may vary.

UV-Visible (UV-Vis) Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule. The presence of a conjugated system, including the phenyl ring, the cyano group, and the propenamide moiety, in this compound suggests that it will absorb light in the UV region. The spectrum would be expected to show one or more absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system. The exact position of these maxima would be influenced by the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₈N₂O), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact mass (172.0637 g/mol ). Analysis of the fragmentation pattern could reveal the loss of characteristic fragments, such as the acryloyl group or the cyanophenyl group, further confirming the structure of the molecule.

Solid-State Structural Investigations

The arrangement of molecules in the solid state, including their conformation and intermolecular interactions, is crucial for understanding the physical and chemical properties of a compound. X-ray crystallography and Hirshfeld surface analysis are premier techniques for these investigations.

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in a crystal. numberanalytics.comazolifesciences.comyoutube.com The method involves diffracting X-rays off a single crystal, which produces a unique diffraction pattern that can be mathematically reconstructed into a detailed model of the molecular structure. numberanalytics.com

Specific X-ray crystallographic data for this compound or its crystalline complexes were not available in the reviewed literature. However, to illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related compound, 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea, are presented below. This data exemplifies the detailed structural information that can be elucidated, including unit cell dimensions, space group, and bond lengths.

Table 1: Illustrative Crystal Data and Structure Refinement for a Related Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₉N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (5) |

| b (Å) | 12.3456 (6) |

| c (Å) | 15.6789 (7) |

| α (°) | 90 |

| β (°) | 96.9560 (10) |

| γ (°) | 90 |

| Volume (ų) | 1945.6 (2) |

| Z | 4 |

Note: This data is for 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea and is presented for illustrative purposes only.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgresearchgate.netscirp.org By mapping properties onto a surface defined by the molecule's electron density, it provides a detailed picture of close contacts between neighboring molecules.

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. To demonstrate the utility of this technique, the Hirshfeld surface analysis of 3-cyanophenylboronic acid reveals the nature and extent of its intermolecular interactions. The analysis generates a three-dimensional surface that can be color-coded to show different types of interactions and their relative strengths. researchgate.net A corresponding two-dimensional "fingerprint plot" provides a quantitative summary of these interactions. nih.gov For example, the analysis can distinguish and quantify contributions from hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.net

Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 25.8 |

| O···H | 20.5 |

| C···H | 18.2 |

| N···H | 15.7 |

| C···C | 8.5 |

| Other | 11.3 |

Note: This data is for 3-cyanophenylboronic acid and is presented for illustrative purposes only.

Computational Approaches to Spectroscopic Data Interpretation

Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for complementing experimental data and providing deeper insights into the electronic and vibrational properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govetsu.edu In organic chemistry, it is widely used to predict various molecular properties, including vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra). spectroscopyonline.com

While a specific DFT study for this compound was not found in the reviewed literature, the application of DFT to similar molecules demonstrates its predictive power. For instance, DFT calculations on related acrylamide systems have been used to predict their vibrational modes. spectroscopyonline.com These calculations can help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, and C=C stretching. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information on the energies and characteristics of electronic transitions within the molecule. acs.org The choice of functional and basis set is crucial for the accuracy of these predictions. spectroscopyonline.com

Table 3: Illustrative Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Acrylamide Derivative

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3269 | 3462 | Amide N-H |

| C=O Stretch | 1691 | 1681 | Amide I |

| C=C Stretch | 1630 | 1625 | Alkene |

| N-H Bend | 1550 | 1545 | Amide II |

Note: This data is for a representative acrylamide derivative and is presented for illustrative purposes only. Calculated values are typically scaled to better match experimental data.

Computational Chemistry and Structure Activity Relationship Sar Studies

In Silico Methodologies for Investigating Molecular Interactions

Computational techniques are pivotal in elucidating how N-(3-cyanophenyl)prop-2-enamide and related molecules interact with biological targets at a molecular level. These methods range from simulating the binding pose of a ligand within a protein's active site to identifying common chemical features responsible for a biological effect.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the binding mechanisms of potential drugs against various protein targets. While specific docking studies for this compound are not extensively documented across all listed targets, research on closely related phenylacrylamide and acrylamide (B121943) derivatives provides significant insights into its potential interactions.

A notable study investigated the anti-inflammatory potential of a structurally similar compound, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), through molecular docking with several key inflammatory targets. japsonline.com The results from these simulations, performed with AutoDock 4.2.6, offer a strong predictive model for the binding of the phenylacrylamide scaffold. japsonline.com

Docking with Inflammatory Targets: The phenylacrylamide derivative JMPR-01 was docked against multiple enzymes involved in the inflammatory cascade, including Leukotriene A4 Hydrolase (LT-A4-H) , Phosphodiesterase-4B (PDE4B) , Cyclooxygenase-2 (COX-2) , 5-Lipoxygenase (5-LOX) , and inducible Nitric Oxide Synthase (iNOS) . japsonline.com The simulations revealed favorable binding energies, suggesting that this class of compounds has the potential to interact with and inhibit these targets. japsonline.com For instance, the interaction with iNOS is crucial, as this enzyme's production of nitric oxide is a key component of the inflammatory response. japsonline.com Docking studies on other compounds have identified key residues like Tyr347 as important for binding within the iNOS active site (PDB: 3E7G). nih.gov Similarly, the binding of ligands to COX-2 (PDB ID: 3LN1) is a well-established strategy for anti-inflammatory drugs. japsonline.comscience.gov

Docking with Other Key Protein Targets:

Epidermal Growth Factor Receptor (EGFR): EGFR is a critical target in cancer therapy. uepb.edu.br Docking studies against EGFR (e.g., PDB IDs: 4HJO, 3W2O) are used to predict the binding efficiency of new inhibitors, comparing them against known drugs like erlotinib. uepb.edu.br A recent study on multi-generation EGFR inhibitors highlighted that the phenylacrylamide scaffold is a key feature in third-generation inhibitors designed to overcome drug resistance. acs.org

Monoamine Oxidase B (MAO-B): As a validated target for Parkinson's disease, MAO-B is responsible for the degradation of dopamine (B1211576). europa.euresearchgate.net Docking simulations are crucial for designing MAO-B inhibitors, identifying key interactions within the enzyme's aromatic cage, such as with residue Tyr326. researchgate.net

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a key target for treating autoimmune diseases like rheumatoid arthritis. researchgate.net The development of phenylacrylamide derivatives has been explicitly linked to the inhibition of DHODH, underscoring the relevance of docking studies against this target. uepb.edu.brresearchgate.net

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis, making it a primary target for anti-TB drugs. bohrium.com Molecular docking of novel compounds into the InhA active site (e.g., PDB ID: 4TRO) helps in understanding binding patterns and promoting the development of new antitubercular agents. bohrium.coma2bchem.com

Other Targets: Proteins such as Fatty Acid Binding Protein (FABP) , Quinone Reductase 2 (QR2) , and Nucleases are also established therapeutic targets. a2bchem.comresearchgate.netmdpi.com Computational methods, including molecular docking, are standard tools for investigating potential inhibitors against them, although specific studies involving the this compound scaffold are less common in the literature for these particular targets. a2bchem.comresearchgate.netresearchgate.net For the target Cyp121 , specific docking studies with this class of compounds are not prominently available in the reviewed scientific literature.

| Target Protein | PDB ID | Ligand/Derivative Class | Key Findings/Interactions |

|---|---|---|---|

| iNOS | 3E7G | Phenylacrylamides | Favorable binding; interaction with key residues like Tyr347. japsonline.comnih.gov |

| COX-2 | 3LN1, 5IKR | Phenylacrylamides | Satisfactory coupling and favorable binding affinity compared to known inhibitors. japsonline.comnih.gov |

| LT-A4-H | 3B7S | Phenylacrylamides | Satisfactory docking results indicating potential inhibition. japsonline.com |

| PDE4B | 3G3J | Phenylacrylamides | Favorable binding energy suggesting potential interaction. japsonline.com |

| 5-LOX | 3V99 | Phenylacrylamides | Potential to inhibit the leukotriene synthesis pathway. japsonline.com |

| EGFR | 4HJO, 3W2O | Acrylamides | Phenylacrylamide is a key scaffold for third-generation EGFR inhibitors. uepb.edu.bracs.org |

| MAO-B | 4A79, 6FW0 | Various Inhibitors | Interactions with key residues like Tyr326 in the aromatic cage. acs.orgresearchgate.net |

| InhA | 4TRO | Triazoles | Identification of binding modes for novel antitubercular agents. bohrium.coma2bchem.com |

| DHODH | N/A | Phenylacrylamides | Identified as a key target for anti-inflammatory phenylacrylamide derivatives. researchgate.net |

Ligand-Based Virtual Screening and Pharmacophore Modeling

When the three-dimensional structure of a biological target is unknown or has a challenging binding site, ligand-based methods become invaluable. scribd.com These approaches use the structural information from a set of known active molecules to identify new ones from large compound databases. researchgate.net

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. liverpool.ac.uk This model then serves as a 3D query to screen databases for compounds that match these features. For instance, a study on N-(3-amino-4-methoxyphenyl) acrylamide derivatives as EGFR inhibitors developed a five-point pharmacophore hypothesis (HHRRR_1: two hydrophobic groups, three aromatic rings) to guide the design and screening of new potential inhibitors. ymerdigital.com

Ligand-based virtual screening can rapidly filter vast chemical libraries to prioritize compounds for further experimental testing, making it a time- and cost-effective strategy in the early stages of drug discovery. scribd.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized molecules.

Development and Validation of QSAR Models for this compound Derivatives

The development of a robust QSAR model is a critical step in modern drug design. For acrylamide derivatives, several QSAR models have been successfully developed. A 3D-QSAR study on N-(3-amino-4-methoxyphenyl) acrylamide derivatives as EGFR kinase inhibitors provides a strong example of this process. ymerdigital.com The study utilized a dataset of 29 compounds to build the model, which was then rigorously validated. ymerdigital.com

The statistical quality and predictive power of a QSAR model are assessed by several parameters. High values for the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²) indicate a robust and predictive model. researchgate.net

| Model | R² | Q² | Pearson-r | Significance |

|---|---|---|---|---|

| 3D-QSAR for Acrylamide Derivatives | 0.9039 | 0.9001 | 0.9759 | Indicates a model with high correlative and predictive ability for anticancer activity. ymerdigital.com |

Predictive Modeling for Biological Activities

Once validated, QSAR models serve as powerful predictive tools. nih.gov They can forecast the biological activity of novel, hypothetical structures, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov

Studies on various acrylamide and phenylacrylamide derivatives have shown that their biological activity is often governed by specific structural features. nih.govresearchgate.net For anticancer activity, the 3D-QSAR model for acrylamide derivatives revealed that activity is influenced by hydrogen-acceptor and hydrophobic groups, as well as the presence of electron-withdrawing groups on the scaffold. ymerdigital.com Other QSAR analyses on related structures have highlighted the importance of steric factors (the size and shape of the molecule) and lipophilicity in determining biological effects. nih.govresearchgate.net This information is crucial for understanding the structure-activity relationship and designing molecules with enhanced potency. ymerdigital.com

Principles of Rational Drug Design Applied to this compound

Rational drug design integrates computational methodologies like molecular docking and QSAR with medicinal chemistry to create novel therapeutic agents with improved efficacy and specificity. The process begins with identifying and validating a biological target.

Starting from a lead compound, which could be a natural product or a previously known inhibitor, computational tools are used to guide its optimization. rsc.org For a scaffold like this compound, molecular docking simulations can reveal its binding mode to a target like EGFR or DHODH. This information allows chemists to design modifications that enhance binding affinity, for example, by adding a group that can form an additional hydrogen bond with a key amino acid residue in the active site.

Simultaneously, QSAR models can predict how these proposed modifications will affect biological activity. nih.gov By combining pharmacophore modeling, 3D-QSAR, and molecular docking, a comprehensive picture of the structural requirements for activity can be built. This was demonstrated in the design of acrylamide derivatives as EGFR inhibitors, where these combined approaches led to the identification of several potential lead molecules with high predicted activity and favorable binding interactions. ymerdigital.com This iterative cycle of computational prediction followed by chemical synthesis and biological testing is the cornerstone of modern rational drug design.

Bioisosteric Modifications for Enhanced Activity

Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical or chemical properties, is a key tool in drug design to enhance potency, selectivity, and pharmacokinetic properties. In the context of this compound, the acrylamide moiety presents a prime target for such modifications.

One notable bioisosteric replacement for the acrylamide group is the allenamide functionality. Research has shown that allenamides can act as effective bioisosteres for acrylamides in targeted covalent inhibitors. This is significant because the acrylamide group is known to form covalent bonds with biological targets, and finding alternative reactive groups can lead to improved drug candidates. For instance, studies on the design and synthesis of targeted covalent inhibitors have demonstrated that replacing the acrylamide with an allenamide can result in potent inhibition of certain kinases. This suggests that an N-(3-cyanophenyl)allenamide derivative could exhibit enhanced or novel biological activities.

Another common bioisosteric replacement for an amide bond is a 1,2,3-triazole ring. This substitution can improve the metabolic stability of a compound by replacing the easily hydrolyzable amide linkage. For example, the replacement of an amide with a 1,2,3-triazole in certain dopamine D4 receptor ligands has been shown to improve their pharmacokinetic profiles while maintaining high receptor affinity and selectivity. This approach could be theoretically applied to this compound to generate analogs with improved drug-like properties.

Design of Multitarget-Directed Ligands (MTDLs)

The development of multitarget-directed ligands (MTDLs) is an emerging strategy to tackle complex diseases with multifactorial causes, such as neurodegenerative disorders. This approach involves designing a single molecule that can interact with multiple biological targets simultaneously. The this compound scaffold, with its distinct chemical features, offers a foundation for the design of such MTDLs.

The core principle of MTDL design often involves the hybridization of two or more pharmacophores into a single molecular entity. While no specific MTDLs have been explicitly reported as being derived from this compound, the general strategies employed in MTDL design can be applied. For instance, the cyanophenyl group could serve as a recognition element for one target, while the prop-2-enamide portion could be modified or linked to another pharmacophore to interact with a second target.

For example, in the field of Alzheimer's disease research, MTDLs have been developed by combining fragments that inhibit acetylcholinesterase with moieties that prevent β-amyloid aggregation. The this compound structure could potentially be elaborated upon to incorporate functionalities known to interact with targets relevant to a specific disease, thereby creating novel MTDLs. The key is to link different pharmacophoric elements in a way that allows for simultaneous and effective interaction with multiple targets.

Assessment of Molecular Descriptors and Theoretical Bioactivity Scores

Computational tools are invaluable for predicting the drug-like properties of a molecule. One of the most widely used guidelines is Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on several molecular descriptors. According to this rule, an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight of less than 500 daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5.

For the parent compound, this compound, the calculated molecular properties generally align with these guidelines, suggesting a favorable profile for oral bioavailability.

Table 1: Calculated Molecular Descriptors for this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Calculated logP |

| This compound | C10H8N2O | 172.18 | 1 | 2 | ~1.5 |

| (E)-2-cyano-3-(4-cyanophenyl)prop-2-enamide | C11H7N3O | 197.19 | 1 | 3 | 1.3 |

Note: The calculated logP can vary slightly depending on the algorithm used.

The data in the table indicates that both this compound and a closely related analog, (E)-2-cyano-3-(4-cyanophenyl)prop-2-enamide, satisfy Lipinski's Rule of Five. This computational assessment provides a preliminary indication of their potential as orally administered drugs and serves as a baseline for evaluating the properties of newly designed derivatives. For instance, when considering bioisosteric modifications or the addition of pharmacophores to create MTDLs, it is crucial to monitor these descriptors to ensure that the resulting compounds maintain drug-like characteristics.

Preclinical Biological and Pharmacological Investigations

Screening for Diverse Biological Activities

N-(3-cyanophenyl)prop-2-enamide, a compound with the molecular formula C10H8N2O, has been the subject of various preclinical investigations to determine its therapeutic potential. ontosight.ai Its structure, featuring a phenyl ring with a cyano group and a prop-2-enamide moiety, suggests the possibility of diverse biological interactions. ontosight.ai

Anti-inflammatory Efficacy in In Vitro and In Vivo (Animal Model) Studies

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed in the provided search results, the general class of acrylamide (B121943) and caffeamide derivatives has shown promise in this area. For instance, a related synthetic compound, N-(3-Florophenyl)ethylcaffeamide (FECA), demonstrated anti-inflammatory activity in a carrageenan-induced paw edema mouse model. nih.gov This activity was associated with a reduction in inflammatory markers such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) in the inflamed tissue. nih.gov Compounds with similar structural features to this compound have been investigated for their anti-inflammatory properties, suggesting a potential avenue for future research into this specific compound. ontosight.ainih.gov

Antimicrobial Activity Profile (Antibacterial, Antifungal, Antitubercular)

The antimicrobial potential of this compound and its derivatives has been a significant area of research.

Antibacterial and Antifungal Activity: While specific data on this compound is limited, related structures have been synthesized and tested for their antimicrobial effects. For example, N-substituted N'-cyano-S-(triorganostannyl)isothioureas have demonstrated antifungal activity, and N-phenyl-N'-cyano-S-(triphenylstannyl)isothiourea was found to be particularly effective against Gram-positive bacteria. nih.gov Additionally, new (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide derivatives have been synthesized and evaluated for their antibacterial activities. researchgate.net

Antitubercular Activity: The fight against Mycobacterium tuberculosis (Mtb) has led to the investigation of various novel compounds. A series of 3-amidophenols with 5-heteroatomic substitutions have shown potent antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mtb. nih.gov One promising compound from this series demonstrated oral efficacy in a mouse infection model. nih.gov Although not directly this compound, these findings highlight the potential of the broader class of amide derivatives as antitubercular agents. nih.govnih.govmdpi.com

In Vitro Anticancer and Antiproliferative Effects in Various Cell Lines (e.g., MCF-7, PC-3)

The anticancer properties of this compound and related compounds have been explored against several cancer cell lines.

Derivatives of acrylamide have shown cytotoxic activities against the MCF-7 breast cancer cell line. nih.gov For instance, N-aryl amide derivatives exhibited IC50 values ranging from 2.11 to 26.83 μM. nih.gov One particular compound induced apoptosis and caused cell cycle arrest in the G2/M phase in MCF-7 cells. nih.gov Similarly, phenylacrylonitrile derivatives have been synthesized and tested against human breast cancer (MCF-7), prostate cancer (PC-3), and ovarian cancer (A2780) cell lines, with some compounds showing significant anticancer activity. researchgate.netakdeniz.edu.tr The general class of N-(2-aminophenyl)-prop-2-enamide derivatives has also been investigated for its potent anticancer and growth inhibitory activities. google.com

Table 1: In Vitro Anticancer Activity of Related Acrylamide Derivatives

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| N-aryl amide derivatives | MCF-7 (Breast Cancer) | IC50 = 2.11–26.83 μM | nih.gov |

| Phenylacrylonitrile derivatives | MCF-7 (Breast Cancer), PC-3 (Prostate Cancer), A2780 (Ovarian Cancer) | Significant anticancer activity | researchgate.netakdeniz.edu.tr |

| N-(2-aminophenyl)-prop-2-enamide derivatives | Lung and Liver Cancer Cells | Potent anticancer and growth inhibitory activity | google.com |

Neuroprotective Potential and Associated Cellular Mechanisms

The neuroprotective effects of compounds related to this compound are linked to their ability to inhibit enzymes involved in neurodegeneration. Specifically, the inhibition of monoamine oxidase B (MAO-B) is a key mechanism. Propargylamine (B41283) derivatives, which share structural similarities, have shown strong neuroprotective potential by recovering neuronal damage induced by toxins in SH-SY5Y cells. nih.gov These compounds act as irreversible inhibitors of MAO-B and are non-cytotoxic to neuronal cells. nih.gov

Elucidation of Molecular Mechanisms and Target Engagement

Understanding the molecular targets of this compound is crucial for its development as a therapeutic agent.

Inhibition Studies of Key Enzymes

Monoamine Oxidase B (MAO-B): As mentioned, the inhibition of MAO-B is a significant mechanism for the neuroprotective effects of related compounds. nih.gov The propargylamine moiety, present in some potent inhibitors, plays a crucial role in their activity. nih.gov Dual inhibitors of MAO-B and semicarbazide-sensitive amine oxidase (SSAO) have also been developed, showing anti-inflammatory properties in preclinical models. nih.gov

Other Enzymes: While direct inhibitory data for this compound against Quinone Reductase 2 (QR2), Matrix Metalloproteinases (MMPs), Phosphoinositide 3-kinase (PI3Kα)/mTOR, Dihydroorotate Dehydrogenase (DHODH), Nucleases, and Xanthine Oxidase were not found in the provided search results, the diverse biological activities of this compound class suggest that it may interact with multiple enzymatic targets. The 2-cyano-3-acrylamide scaffold, for instance, is known to be a feature of some deubiquitinating enzyme (DUB) inhibitors, which have shown anti-infective properties. nih.gov

Table 2: Enzyme Inhibition by Related Compounds

| Enzyme | Inhibitor Class | Therapeutic Potential | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Propargylamine derivatives | Neuroprotection (Alzheimer's, Parkinson's) | nih.gov |

| MAO-B and SSAO | Dual inhibitors | Anti-inflammatory | nih.gov |

| Deubiquitinating enzymes (DUBs) | 2-cyano-3-acrylamide derivatives | Anti-infective | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., NRF2-ARE Pathway, Inflammatory Cytokine Production)

There is no available research data detailing the effects of this compound on the NRF2-ARE pathway or its ability to modulate the production of inflammatory cytokines.

Induction of Apoptosis in Cancer Cell Models

Specific studies investigating the pro-apoptotic effects of this compound in any cancer cell lines have not been identified in the current body of scientific literature.

Reversibility of Enzyme Inhibition in Biochemical Assays

Information regarding the potential of this compound to act as an enzyme inhibitor and the reversibility of such inhibition is not available.

Preclinical Pharmacokinetic and Pharmacodynamic Considerations (Mechanistic Studies)

In Vitro Permeability and Aqueous Solubility Assessments

There are no published studies that have assessed the in vitro permeability or aqueous solubility of this compound.

Metabolic Stability and Metabolite Identification in Research Models

Data on the metabolic stability of this compound in research models, including the identification of its potential metabolites, is not currently available in the scientific literature.

Exploration of N 3 Cyanophenyl Prop 2 Enamide Analogues and Structure Activity Relationships

Systematic Design and Synthesis of Substituted Propenamide Scaffolds

The design of N-(3-cyanophenyl)prop-2-enamide analogues often begins with a foundational propenamide scaffold, which is systematically elaborated. The synthesis of these scaffolds commonly employs established chemical reactions that allow for the introduction of diverse functional groups.

A primary synthetic route is the amidation reaction, where a substituted acrylic acid derivative is coupled with a corresponding aniline (B41778). For instance, neocrotocembraneic acid, a complex natural product containing a carboxylic acid, was amidated with various amines using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) to produce a series of amide derivatives. mdpi.com This method allows for the introduction of different N-substituents to probe their effect on biological activity. mdpi.com

Another key method is the Knoevenagel condensation, which is particularly useful for creating substituted acrylamides. This reaction typically involves reacting an aldehyde with an acetamide (B32628) that has an electron-withdrawing group at the alpha-carbon. ekb.eg A common variation uses N-substituted 2-cyanoacetamide (B1669375) derivatives, which react with aldehydes to yield 2-cyanoacrylamide derivatives, a class of compounds noted for enhanced reactivity. ekb.eg The acrylic acid derivatives formed can then be reacted with primary amines to yield the final 3-substituted acrylamide (B121943) products. ekb.eg These synthetic strategies provide a versatile platform for generating a wide array of substituted propenamide scaffolds, enabling detailed structure-activity relationship (SAR) studies.

Modifications of the Amide Nitrogen and Acrylamide Moiety

Altering the amide nitrogen and the acrylamide "warhead" provides another avenue for optimizing biological activity. These modifications can influence the compound's reactivity, steric profile, and hydrogen bonding capabilities. mdpi.comnih.gov

Introducing substituents on the amide nitrogen can be achieved through amidation reactions with a variety of amines, including heterocyclic, benzyl, and aliphatic amines. mdpi.com Studies on amide derivatives of neocrotocembraneic acid revealed that incorporating a piperazinyl group at the amide nitrogen led to promising anticancer activity against multiple cell lines, including drug-resistant ones. mdpi.com The presence of a nitrogen-containing heterocyclic ring, such as morpholine (B109124) or pyrrolidine, also influenced activity, possibly by forming new hydrogen bonds with target enzymes. mdpi.com

The acrylamide moiety itself is a key functional group, often acting as a Michael acceptor that can form covalent bonds with nucleophilic residues like cysteine in target proteins. nih.gov Its reactivity can be tuned. For example, introducing a cyano group at the alpha-carbon to create a 2-cyanoacrylamide can increase the electrophilicity of the double bond. ekb.eg This modification can trap both nucleophilic residues and hydrogen bond donors within a protein's active site, enhancing inhibitory activity. ekb.eg In the development of inhibitors for the zDHHC20 enzyme, modifications to the acrylamide warhead were explored to increase protein contacts and tune lipophilicity. nih.gov These studies underscore that even subtle changes to the core acrylamide structure can have a profound impact on its biological function. nih.gov

Development and Evaluation of Heterocyclic Analogues (e.g., Thiazole-containing, Cyanopyridine, Pyrimidine)

Replacing the cyanophenyl ring with various heterocyclic systems is a common strategy in medicinal chemistry to improve pharmacological properties. mdpi.com Heterocycles can act as bioisosteres for the phenyl ring, altering parameters like solubility, metabolic stability, and target-binding interactions. mdpi.comresearchgate.net

Thiazole-containing Analogues: The thiazole (B1198619) ring is a component of many approved drugs and natural products. nih.gov In one study, thiazole-based cinnamamide (B152044) analogues were evaluated as inhibitors of the SARS-CoV-2 main protease. Several compounds showed potent inhibitory activity, with IC₅₀ values as low as 14.7 µM. researchgate.net Novel 1,3-thiazole derivatives have also demonstrated significant antiproliferative activity against breast cancer cell lines by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com

Cyanopyridine Analogues: The cyanopyridine scaffold is present in numerous bioactive compounds with anticancer, antimicrobial, and analgesic properties. mdpi.com A series of 17-cyanopyridine derivatives of pregnenolone (B344588) showed promising anti-prostate cancer activity, with the most potent compound exhibiting an IC₅₀ value of 2.0 μM against PC-3 cells. nih.gov The introduction of the 2-amino-4-aryl-3-cyanopyridine moiety to the steroid D-ring was found to be crucial for this increased activity. nih.gov

Pyrimidine (B1678525) Analogues: Pyrimidine is a fundamental heterocycle found in DNA and RNA, and its scaffold is integral to many therapeutic agents. mdpi.comnih.gov Pyrimidine-based drugs are used as anticancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov The development of pyrimidine-containing arylpiperazine carboxamide derivatives has yielded potential antidepressants that target serotonin (B10506) receptors and transporters. nih.gov In another example, pyrimidine was used as a core scaffold to design potent BCR-ABL inhibitors, building on the structure of drugs like Imatinib. researchgate.net

| Heterocyclic Ring | Therapeutic Area/Target | Key Finding | Reference |

|---|---|---|---|

| Thiazole | Antiviral (SARS-CoV-2) | N-(substituted-thiazol-2-yl)cinnamamide analogues showed protease inhibition with IC₅₀ values down to 14.7 µM. | researchgate.net |

| Thiazole | Anticancer (Breast) | A 1,3-thiazole derivative showed potent VEGFR-2 inhibition (IC₅₀ = 0.093 µM) and antiproliferative activity. | mdpi.com |

| Cyanopyridine | Anticancer (Prostate) | Pregnenolone derivatives with a 2-amino-4-aryl-3-cyanopyridine moiety showed potent activity (IC₅₀ = 2.0 μM). | nih.gov |

| Pyrimidine | Antidepressant | Arylpiperazine-pyrimidine carboxamides showed good activity in animal models by targeting serotonin pathways. | nih.gov |

| Pyrimidine | Anticancer (Leukemia) | Phenylamino-pyrimidine derivatives were developed as potent BCR-ABL kinase inhibitors. | researchgate.net |

Comprehensive Structure-Activity Relationship Studies Across Derivative Series

Comprehensive structure-activity relationship (SAR) studies integrate the findings from systematic modifications to build a holistic understanding of how a compound's chemical structure dictates its biological activity. For this compound and its analogues, several key principles have emerged.

The Acrylamide Warhead is Crucial but Modifiable: The acrylamide group is essential for the covalent modification of many target proteins. nih.gov Its reactivity can be fine-tuned; for example, adding an alpha-cyano group (2-cyanoacrylamide) often increases potency more effectively than bulkier electron-withdrawing groups like trifluoromethyl, which can cause steric clashes. ekb.eg

N-Amide and Heterocyclic Modifications Offer Paths to Improved Properties: Altering the amide N-substituent or replacing the phenyl ring with heterocycles like thiazole, cyanopyridine, or pyrimidine provides a powerful means to optimize activity and drug-like properties. mdpi.comresearchgate.netnih.gov Introducing nitrogen-containing heterocyclic rings at the amide position can create new hydrogen bonding interactions and improve potency. mdpi.com Replacing the core aromatic ring with a different heterocycle can lead to novel compounds with distinct biological profiles, such as potent and selective enzyme inhibitors or receptor modulators. mdpi.comnih.govnih.gov

These SAR studies provide a rational framework for the design of next-generation inhibitors, guiding chemists in making targeted modifications to achieve desired therapeutic profiles.

Emerging Research Applications and Future Perspectives

Utilization of N-(3-cyanophenyl)prop-2-enamide and Analogues as Chemical Probes for Biological Systems

The intrinsic chemical reactivity of this compound, specifically the presence of an α,β-unsaturated amide functional group, positions it as a potential chemical probe for studying biological systems. This moiety acts as a Michael acceptor, making the compound susceptible to nucleophilic attack from amino acid residues within proteins. This characteristic is the basis for its application as a covalent probe, which can form a stable, irreversible bond with its target protein.

The acrylamide (B121943) group is a well-recognized "warhead" in the design of covalent inhibitors, which are increasingly utilized in drug discovery and chemical biology. tandfonline.comnih.govnih.govresearchgate.netnih.govekb.eg These inhibitors offer the advantage of high potency and prolonged duration of action. The reactivity of the acrylamide can be finely tuned by the substituents on the phenyl ring, allowing for the development of probes with varying degrees of selectivity. The cyano group at the meta-position of the phenyl ring in this compound influences the electrophilicity of the β-carbon in the acrylamide moiety, thereby modulating its reactivity towards nucleophilic amino acid residues such as cysteine. nih.govresearchgate.net

While direct studies employing this compound as a chemical probe are not extensively documented, the principles of covalent labeling using similar acrylamide-containing molecules are well-established. nih.gov These probes are instrumental in identifying and characterizing new drug targets, elucidating enzymatic mechanisms, and mapping the proteome. The general mechanism involves the nucleophilic addition of a cysteine residue's thiol group to the electrophilic double bond of the acrylamide, forming a stable thioether linkage. The design of fluorescently tagged or biotinylated analogues of this compound could enable the visualization and isolation of target proteins, furthering our understanding of their biological roles. rsc.orgljmu.ac.uk

Application in Molecularly Imprinted Polymers (MIPs) and Selective Adsorption Studies

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule. nih.gov The technology involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and chemical functionality to the template.

This compound and its analogues are promising candidates for use as functional monomers in the synthesis of MIPs. The amide group can participate in hydrogen bonding interactions, while the phenyl and cyano groups can engage in π-π stacking and dipole-dipole interactions with the template molecule. These non-covalent interactions are crucial for the formation of a stable pre-polymerization complex, which is essential for creating highly selective binding sites.

A study on N-(2-arylethyl)-2-methylprop-2-enamides, close analogues of this compound, demonstrated their successful use as functionalized templates for creating MIPs. nih.gov These MIPs exhibited high affinity and selectivity for the target biomolecules tyramine (B21549) and L-norepinephrine. nih.gov This suggests that this compound could similarly be employed to generate MIPs for the selective adsorption of various analytes, including drugs, metabolites, and environmental pollutants. The ability to tailor the selectivity of MIPs by choosing appropriate functional monomers like this compound opens up possibilities for their use in a wide range of applications, including sample preparation, chemical sensing, and drug delivery.

| MIP Component | Function | Potential Interaction with this compound |

| Template Molecule | The molecule to be selectively recognized by the MIP. | Interacts with the functional monomer through non-covalent bonds. |

| This compound (Functional Monomer) | Forms a complex with the template molecule before polymerization. | Hydrogen bonding (amide), π-π stacking (phenyl ring), dipole-dipole (cyano group). |

| Cross-linker | Creates the three-dimensional polymer network. | Covalently links with the functional monomer. |

| Porogen | A solvent that helps to form a porous polymer structure. | Solubilizes all components of the MIP synthesis. |

Identification of Research Gaps and Challenges in Compound Optimization for Specific Academic Objectives

Despite the potential of this compound, several research gaps and challenges need to be addressed for its optimal use in specific academic objectives. A primary challenge lies in achieving a delicate balance between reactivity and selectivity. tandfonline.com The electrophilic nature of the acrylamide "warhead" that makes it a potent covalent modifier also carries the risk of off-target reactions with other biological nucleophiles, which can lead to undesired effects. nih.govresearchgate.net

Optimizing the structure of this compound to enhance its selectivity for a particular protein target is a significant hurdle. This requires a deep understanding of the target's binding site and the strategic placement of functional groups on the phenyl ring to maximize specific interactions while minimizing non-specific binding. The cyano group's position and electronic influence are critical factors that need to be systematically investigated.

Another challenge is the potential for metabolic instability. Acrylamide-containing compounds can be susceptible to metabolism by various enzymes in biological systems, which could alter their efficacy and lead to the formation of reactive metabolites. nih.gov Furthermore, the development of resistance mechanisms, such as mutations in the target protein that prevent covalent bond formation, is a possibility that needs to be considered in long-term studies. nih.gov Overcoming these challenges will necessitate a multidisciplinary approach, combining computational modeling, synthetic chemistry, and rigorous biological evaluation to design more selective and robust derivatives of this compound.

Strategic Directions for Continued Preclinical Research and Development Pathways

The future preclinical research and development of this compound and its analogues should focus on several key strategic directions. A primary goal is the rational design of more selective and potent covalent inhibitors. chemrxiv.orgacs.org This can be achieved through structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule to understand how changes in its structure affect its biological activity. eurekaselect.com The exploration of different "warheads" with varying reactivity profiles could also lead to the discovery of compounds with improved therapeutic windows. tandfonline.comnih.govnih.govresearchgate.net

A crucial area for future investigation is the application of these compounds in targeting "undruggable" proteins. nih.gov Covalent inhibitors have shown promise in binding to shallow or transient pockets on proteins that are difficult to target with traditional non-covalent inhibitors. The development of this compound analogues could provide novel tools to probe the function of such challenging targets.

Furthermore, there is a need to expand the application of these compounds beyond oncology. While many covalent inhibitors have been developed as anti-cancer agents, their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, remains largely unexplored. Preclinical studies should aim to evaluate the efficacy of this compound derivatives in a broader range of disease models.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-cyanophenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodology : A multi-step approach involving substitution, reduction, and condensation reactions is recommended. For example, substituting a nitro group with a cyanophenyl moiety under alkaline conditions (e.g., K₂CO₃/DMF), followed by nitro-group reduction using Fe/HCl, and final condensation with acryloyl chloride. Optimization can involve varying catalysts (e.g., EDCI/DMAP) and solvents (e.g., THF) to improve yield .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of cyano-containing precursors to minimize byproducts.

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to verify the acrylamide backbone and substituent positions (e.g., 3-cyanophenyl group).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion at m/z 215.08).

- FT-IR : Identify characteristic peaks (e.g., C≡N stretch ~2220 cm⁻¹, amide C=O ~1650 cm⁻¹) .

Q. How can researchers design initial biological assays to screen this compound for bioactivity?

- Methodology :

- In vitro : Use enzyme inhibition assays (e.g., kinases, proteases) at concentrations 1–100 µM. Include positive controls (e.g., staurosporine for kinases).

- Cell-based : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound analogs be resolved?

- Methodology :

- Reproducibility : Validate purity (>95% by HPLC) and stereochemistry (e.g., chiral chromatography).

- Assay Standardization : Use consistent cell lines, serum conditions, and incubation times. Cross-validate with orthogonal assays (e.g., apoptosis vs. proliferation markers) .

- Case Study : Inconsistent anti-inflammatory data may arise from metabolite interference; employ LC-MS to track compound stability in biological matrices .

Q. What computational approaches predict the binding interactions of this compound with therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., CB1 for obesity targets, inspired by Taranabant’s 3-cyanophenyl moiety ).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- QSAR : Develop models correlating substituent electronegativity (e.g., cyano vs. nitro groups) with activity .

Q. How can metabolic pathways of this compound be elucidated in complex biological systems?

- Methodology :

- Metabolomics : Administer the compound in vivo (rodents) or in vitro (hepatocytes), then profile metabolites via UPLC-QTOF-MS. Annotate peaks using databases (e.g., HMDB) and fragmentation patterns .

- Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic transformations (e.g., hydroxylation, glucuronidation) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

- Methodology :

- Process Optimization : Use flow chemistry for exothermic steps (e.g., acrylation).

- Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures).

- Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR for real-time monitoring .

Data Analysis and Experimental Design

Q. How should researchers address discrepancies in spectral data during structural characterization?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).

- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. If ambiguity persists, synthesize deuterated analogs .

Q. What statistical frameworks are suitable for analyzing dose-response data of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.